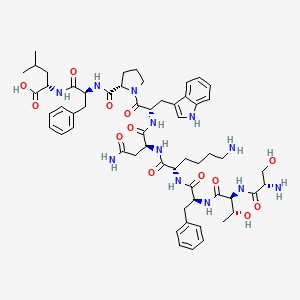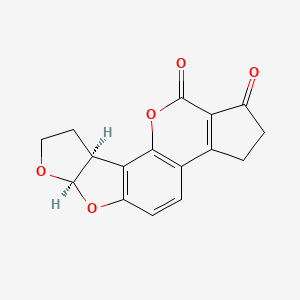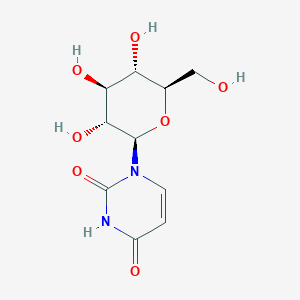
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound with a unique structure that includes a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2-thiourea with formaldehyde and hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological and pharmaceutical applications.
Uniqueness
4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific functional groups and the resulting chemical reactivity.
Properties
| 67405-28-1 | |
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(4E)-1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O3/c1-8-4-3-6(5-10(12)13)9(2)7(8)11/h3-5H,1-2H3/b6-5+ |
InChI Key |
GPSMMSVKLWJPLW-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=C/C(=C\[N+](=O)[O-])/N(C1=O)C |
Canonical SMILES |
CN1C=CC(=C[N+](=O)[O-])N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









